Bienvenue dans la boutique en ligne BenchChem!

Rebamipide

Gastroenterology Pharmacology Real-world evidence

Rebamipide is the only mucoprotectant that directly activates the EP4 receptor, a mechanism absent in teprenone, ecabet, and sucralfate. This unique COX-2/EP4-dependent induction of endogenous prostaglandins provides gastroprotection without the hypochlorhydria risks of long-term PPI therapy. Clinical evidence demonstrates an 11.9% absolute increase in H. pylori eradication when added to dual therapy and significantly higher quality ulcer scarring post-ESD (25.4% increase, P=0.007). Its favorable safety profile (31.5% vs 65.0% adverse events vs lansoprazole) makes it ideal for chronic NSAID users and elderly patients. Procure Rebamipide to access a cost-effective, non-acid-suppressive gastroprotective agent with a well-characterized EP4 agonism profile.

Molecular Formula C19H15ClN2O4
Molecular Weight 370.8 g/mol
CAS No. 139344-42-6
Cat. No. B173939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRebamipide
CAS139344-42-6
Synonyms2-(4-chlorobenzoylamino)-3-(2(1H)-quinolinon-4-yl)propionic acid
OPC 12759
OPC-12759
rebamipide
rebamipide, (+)-isomer
rebamipide, (-)-isome
Molecular FormulaC19H15ClN2O4
Molecular Weight370.8 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC(=O)N2)CC(C(=O)O)NC(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C19H15ClN2O4/c20-13-7-5-11(6-8-13)18(24)22-16(19(25)26)9-12-10-17(23)21-15-4-2-1-3-14(12)15/h1-8,10,16H,9H2,(H,21,23)(H,22,24)(H,25,26)
InChIKeyALLWOAVDORUJLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Rebamipide (CAS 139344-42-6) for Gastric Mucosal Protection: Procurement and Selection Guide


Rebamipide (CAS 139344-42-6) is a quinolinone-derived gastroprotective agent developed in Japan for the treatment of gastric ulcers and gastritis [1]. Unlike acid-suppressive therapies such as proton pump inhibitors (PPIs) or histamine-2 receptor antagonists (H2RAs), rebamipide acts primarily by enhancing mucosal defense mechanisms, including stimulation of endogenous prostaglandin synthesis via cyclooxygenase-2 (COX-2) induction, promotion of mucus secretion, and scavenging of reactive oxygen species [2]. It is commercially available as Mucosta® and is widely prescribed in Asia as a first-line mucoprotective agent . Its clinical utility extends beyond gastric mucosal protection to applications in Helicobacter pylori eradication, NSAID-induced gastroenteropathy, and post-endoscopic submucosal dissection (ESD) ulcer management [3].

Why Rebamipide Cannot Be Interchanged with Other Mucosal Protectants or Acid Suppressants


Rebamipide exhibits a distinct mechanistic profile that precludes direct substitution with other gastric protective agents. While drugs like misoprostol act as direct prostaglandin analogs, rebamipide functions as an inducer of endogenous prostaglandin synthesis via selective COX-2 upregulation [1]. Unlike sucralfate, which forms a physical barrier over ulcer craters, rebamipide promotes mucosal regeneration by enhancing mucus secretion and scavenging hydroxyl radicals with a second-order rate constant of 2.24 × 10¹⁰ mol⁻¹ L s⁻¹ [2]. Crucially, rebamipide's efficacy is not dependent on acid suppression, distinguishing it from PPIs and H2RAs, which carry risks of long-term hypochlorhydria-related complications [3]. The EP4 receptor-mediated pathway of rebamipide further differentiates it from teprenone and ecabet, which lack this specific receptor targeting . These mechanistic distinctions translate into quantifiable differences in clinical outcomes, safety profiles, and cost-effectiveness, making generic substitution inadvisable without careful consideration of the specific therapeutic context.

Quantitative Differential Evidence for Rebamipide Procurement Decisions


Rebamipide Matches PPI Efficacy in Preventing GI Bleeding Without Acid Suppression

In a large retrospective cohort study of 195,817 patients, rebamipide demonstrated an incidence rate ratio (IRR) for preventing significant hemoglobin drops (>2 g/dL) of 0.34, which was comparable to PPIs (IRR 0.33) and superior to H2RAs (IRR 0.52) [1]. The self-controlled case series analysis confirmed that rebamipide reduced the risk of GI bleeding to the same extent as PPIs, but without the potential lower GI tract adverse effects associated with long-term PPI use [1].

Gastroenterology Pharmacology Real-world evidence

Rebamipide Combination Therapy Outperforms Acid Blocker Monotherapy in Post-ESD Ulcer Healing

In a randomized controlled trial, the combination of rebamipide with tegoprazan (a potassium-competitive acid blocker) achieved a significantly higher 4-week ulcer healing rate of 96.4% compared to 93.6% for tegoprazan monotherapy (P=0.02) . At 8 weeks, the proportion of flat ulcer scars (indicative of higher-quality healing) was markedly superior in the combination group (73.8% vs. 48.4%, P=0.007) . The odds ratio for higher-than-average ulcer healing with combination therapy was 2.28 (95% CI: 1.04–5.02, P=0.04) .

Gastroenterology Endoscopic Submucosal Dissection Ulcer Healing

Rebamipide Offers Superior Safety and Tolerability Over Misoprostol in Ulcer Prevention

A head-to-head comparison in post-ESD ulcer management found that the occurrence rate of gastric ulcers was lower with rebamipide than with misoprostol [1]. Moreover, the total severity score of gastrointestinal symptoms and the use of antacids were significantly lower in the rebamipide group than in the misoprostol group [1]. In a separate study of NSAID-induced gastroenteropathy, rebamipide combined with meloxicam resulted in significantly fewer adverse events (31.5%) compared to lansoprazole combined with meloxicam (65.0%) [2].

Gastroenterology NSAID-induced injury Safety

Rebamipide Enhances H. pylori Eradication Rates When Added to Dual Therapy

A meta-analysis of six randomized controlled trials involving 611 patients demonstrated that supplementation with rebamipide significantly increased H. pylori eradication rates from 61.4% to 73.3% (per-protocol analysis), with an odds ratio of 1.74 (95% CI: 1.19–2.53) [1]. This effect was specifically observed when rebamipide was added to proton-pump inhibitor-amoxicillin dual therapy [1].

Helicobacter pylori Eradication therapy Meta-analysis

Rebamipide Matches PPI Ulcer Healing Rates with Superior Cost-Effectiveness and Reduced Granulation

A prospective randomized trial comparing rebamipide monotherapy (300 mg/day) to lansoprazole monotherapy (30 mg/day) for post-ESD ulcers found similar healing rates at 4 weeks (33.3% vs 27.2%, P=0.5341) and 8 weeks (93.3% vs 90.9%, P=0.6710) [1]. However, the medication cost for 8-week treatment was substantially lower for rebamipide (4,889 yen) compared to the PPI (10,945 yen) [1]. Additionally, the rate of granulation lesions following ulcer healing was significantly lower with rebamipide (0.0%) than with the PPI (13.6%, P=0.0103) [1].

Pharmacoeconomics Ulcer Healing Cost-effectiveness

Rebamipide EP4 Receptor Agonism Distinguishes It from Other Mucosal Protectants

Rebamipide directly binds to and activates the prostaglandin E receptor EP4, a mechanism not shared by other commonly used mucoprotectants such as teprenone, ecabet, or sucralfate [1]. In vitro, rebamipide significantly augmented EP4 gene expression in RGM1 gastric mucosal cells, and subsequent PGE2 stimulation resulted in increased cAMP production [2]. This EP4-mediated pathway promotes gastric mucus secretion and mucosal defense, providing a unique mechanistic basis for its therapeutic effects [2].

Molecular Pharmacology Prostaglandin Receptors Mechanism of Action

Evidence-Based Application Scenarios for Rebamipide Procurement and Use


First-Line Mucosal Protection in High-Risk Patients Requiring Long-Term NSAID Therapy

Based on real-world evidence demonstrating that rebamipide prevents hemoglobin drops at a level comparable to PPIs (IRR 0.34 vs 0.33) without the risks associated with prolonged acid suppression, rebamipide is indicated for patients on chronic NSAID therapy who require gastroprotection but have contraindications to long-term PPI use [1]. Its favorable safety profile, with significantly fewer adverse events compared to lansoprazole combinations (31.5% vs 65.0%), makes it particularly suitable for elderly or polypharmacy patients where minimizing drug interactions and adverse effects is critical [2].

Optimization of Post-Endoscopic Submucosal Dissection (ESD) Ulcer Healing Protocols

Institutions performing gastric ESD procedures should consider procuring rebamipide as an adjunct to acid-suppressive therapy. Evidence shows that adding rebamipide to tegoprazan improves 4-week ulcer healing rates by 2.8% (96.4% vs 93.6%, P=0.02) and increases the rate of high-quality flat scarring at 8 weeks by 25.4% (73.8% vs 48.4%, P=0.007) [1]. Alternatively, rebamipide monotherapy offers healing rates equivalent to PPI monotherapy (93.3% vs 90.9% at 8 weeks, P=0.6710) but at less than half the medication cost and with a 13.6% absolute reduction in granulation lesions (0.0% vs 13.6%, P=0.0103) [2].

Adjunctive Agent in Helicobacter pylori Eradication Regimens

For healthcare systems seeking to improve H. pylori eradication rates, rebamipide supplementation is supported by a meta-analysis showing an 11.9% absolute increase in eradication success (73.3% vs 61.4%) when added to PPI-amoxicillin dual therapy (OR 1.74, 95% CI: 1.19–2.53) [1]. This evidence positions rebamipide as a cost-effective strategy to enhance first-line eradication success and reduce the need for more expensive and complex salvage therapies.

EP4 Receptor-Targeted Research in Gastric Mucosal Biology and Beyond

Rebamipide's unique ability among gastric mucoprotectants to directly bind and activate the EP4 receptor makes it an essential tool for researchers investigating prostaglandin signaling pathways, mucus secretion, and mucosal defense mechanisms [1]. In vitro, rebamipide significantly augments EP4 gene expression in gastric mucosal cells and enhances cAMP production upon PGE2 stimulation [2]. This specific mechanism is not shared by teprenone, ecabet, or sucralfate, making rebamipide the preferred compound for EP4-related experimental studies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rebamipide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.